17alpha-Dihydroequilenin 17alpha-Dihydroequilenin The 17α-metabolite of Equilin. Equilenin is an estrogenic steroid hormone obtained from the urine of pregnant mares.
Brand Name: Vulcanchem
CAS No.: 6639-99-2
VCID: VC21338330
InChI: InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1
SMILES: CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

17alpha-Dihydroequilenin

CAS No.: 6639-99-2

Cat. No.: VC21338330

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17alpha-Dihydroequilenin - 6639-99-2

CAS No. 6639-99-2
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name (13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1
Standard InChI Key RYWZPRVUQHMJFF-KSZLIROESA-N
Isomeric SMILES C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)O
SMILES CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Appearance White to Off-White Solid
Melting Point 210-211 °C

Chemical Structure and Properties

17alpha-Dihydroequilenin is a derivative of equilenin, featuring a specific stereochemistry at the 17th carbon position. It is characterized by the alpha orientation of the hydroxyl group at the C17 position, which distinguishes it from other dihydroequilenin isomers. As a ring B unsaturated estrogen, it contains multiple double bonds in its structure, contributing to its unique biological properties .

Structural Classification

17alpha-Dihydroequilenin belongs to the family of steroidal estrogens, specifically categorized as a ring B unsaturated estrogen. This structural feature is significant as it influences the compound's interaction with biological targets, particularly estrogen receptors .

Related Compounds

Several compounds share structural similarities with 17alpha-Dihydroequilenin, including:

CompoundKey Structural Difference
17beta-DihydroequileninBeta orientation of the hydroxyl group at C17 position
EquileninLacks the additional hydrogen at C17 position
17alpha-DihydroequilinDifferent pattern of unsaturation in the B ring

Biochemical Activity and Receptor Interactions

Estrogen Receptor Binding Profile

Research has demonstrated that ring B unsaturated estrogens, including 17alpha-Dihydroequilenin, interact with both estrogen receptor subtypes (ERα and ERβ). This interaction is central to understanding the compound's biological effects and potential therapeutic applications .

Differential Receptor Affinity

A notable characteristic of 17alpha-Dihydroequilenin and related compounds is their differential binding affinity for estrogen receptor subtypes. While most ring B unsaturated estrogens exhibit 2- to 8-fold lower affinity for both ERα and ERβ compared to 17β-estradiol, some demonstrate significantly higher affinity for ERβ than ERα, with ratios showing 2-4 times greater affinity for ERβ .

Compound TypeERα Affinity (vs. 17β-estradiol)ERβ Affinity (vs. 17β-estradiol)ERβ/ERα Selectivity
Ring B Unsaturated Estrogens (general)2-8 fold lowerVariableSome show 2-4 fold preference for ERβ

Functional Activity

The functional activity of 17alpha-Dihydroequilenin, like other ring B unsaturated estrogens, appears to be predominantly mediated through ERβ. This selective activation pattern differentiates it from classical estrogens like 17β-estradiol, which primarily act through ERα .

Pharmacological Significance

Comparison with Traditional Estrogens

Unlike 17β-estradiol, which demonstrates higher activity through ERα, 17alpha-Dihydroequilenin and other ring B unsaturated estrogens show enhanced activity through ERβ. This characteristic could potentially translate to different clinical effects and side effect profiles compared to conventional estrogen therapies .

Research Findings

Synergistic Effects with Multiple Receptor Subtypes

An intriguing finding in research on ring B unsaturated estrogens is that the presence of both ER subtypes (ERα and ERβ) can enhance the functional activity of certain compounds in this class. While specific data for 17alpha-Dihydroequilenin is limited, related compounds such as 17β-dihydroequilin showed a 200% increase in activity when both receptor subtypes were present .

Structure-Activity Relationship

Studies examining structure-activity relationships have noted that for ring B unsaturated estrogens, including 17alpha-Dihydroequilenin, there is often no direct correlation between binding affinity and functional activity. This suggests complex mechanisms beyond simple receptor binding contribute to their biological effects .

Comparative Analysis with Other Estrogens

Isomer Comparison

The alpha configuration at the C17 position distinguishes 17alpha-Dihydroequilenin from its beta isomer. This stereochemical difference significantly impacts receptor binding and biological activity. While 17β-dihydroequilin has been found to have approximately 113% and 108% of the relative binding affinity of estradiol for ERα and ERβ respectively, specific comparative data for 17alpha-Dihydroequilenin requires further research .

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